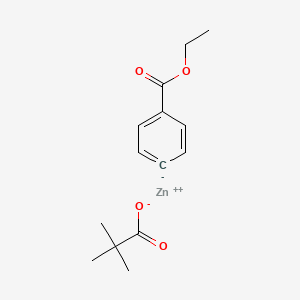
zinc;2,2-dimethylpropanoate;ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;2,2-dimethylpropanoate;ethyl benzoate: is a compound that combines zinc with two organic ligands: 2,2-dimethylpropanoate and ethyl benzoate
準備方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;2,2-dimethylpropanoate;ethyl benzoate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl benzoate. The process can be summarized as follows:
Reaction of Zinc Salts with 2,2-Dimethylpropanoic Acid: Zinc salts, such as zinc chloride or zinc acetate, are reacted with 2,2-dimethylpropanoic acid in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Addition of Ethyl Benzoate: Ethyl benzoate is then added to the reaction mixture. The reaction is allowed to proceed under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Zinc;2,2-dimethylpropanoate;ethyl benzoate can undergo oxidation reactions, particularly at the organic ligands. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur, especially involving the zinc ion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the organic ligands.
Reduction: Reduced forms of the zinc ion and modified ligands.
Substitution: New compounds with substituted ligands.
科学的研究の応用
Zinc;2,2-dimethylpropanoate;ethyl benzoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme activity modulation.
Medicine: Explored for its therapeutic potential, particularly in zinc supplementation and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用機序
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl benzoate involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The organic ligands, 2,2-dimethylpropanoate and ethyl benzoate, can modulate the solubility and bioavailability of the compound, enhancing its effectiveness in different applications.
類似化合物との比較
Similar Compounds
Zinc acetate: Commonly used zinc salt with applications in medicine and industry.
Zinc benzoate: Similar to zinc;2,2-dimethylpropanoate;ethyl benzoate but with different organic ligands.
Zinc pivalate: Another zinc compound with 2,2-dimethylpropanoate ligands.
Uniqueness
This compound is unique due to the combination of its specific organic ligands, which confer distinct chemical properties and potential applications. The presence of both 2,2-dimethylpropanoate and ethyl benzoate ligands allows for a broader range of reactivity and functionality compared to similar compounds.
特性
分子式 |
C14H18O4Zn |
|---|---|
分子量 |
315.7 g/mol |
IUPAC名 |
zinc;2,2-dimethylpropanoate;ethyl benzoate |
InChI |
InChI=1S/C9H9O2.C5H10O2.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h4-7H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
PLPFRJJIPSQGDE-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one](/img/structure/B14791305.png)
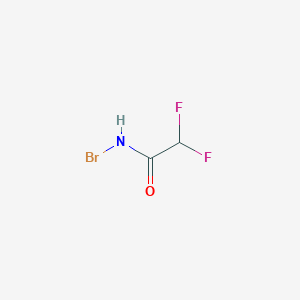
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
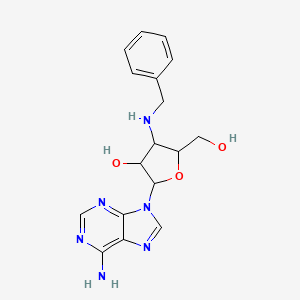
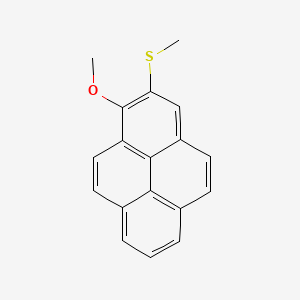
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
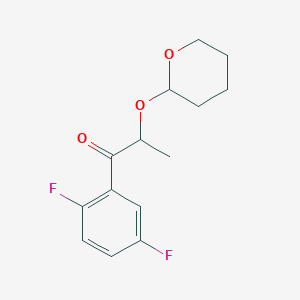
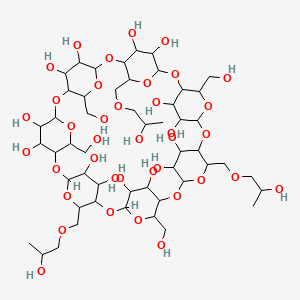

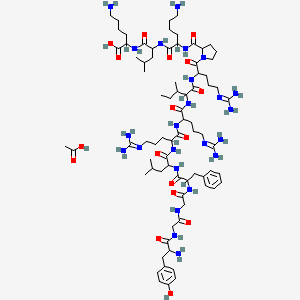
![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
